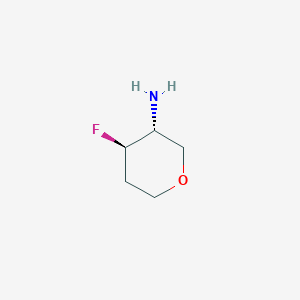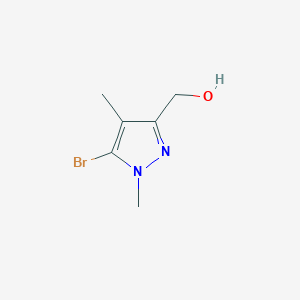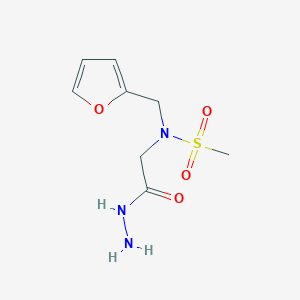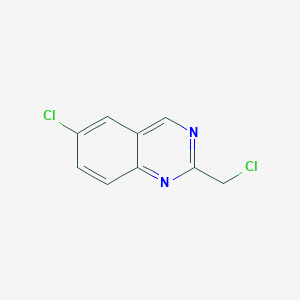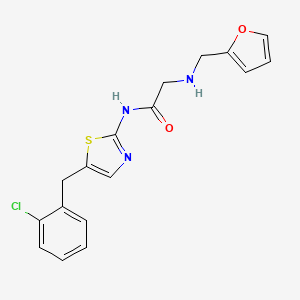
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione acts by binding to the ATP-binding site of MEK1/2, which are upstream kinases that activate ERK1/2. By inhibiting MEK1/2, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione prevents the activation of ERK1/2 and downstream signaling events.
Biochemical and Physiological Effects
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit the production of inflammatory cytokines and chemokines in macrophages and other immune cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione is its high selectivity for the MAPK pathway, which allows for specific inhibition of this pathway without affecting other signaling pathways. However, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has some limitations, including its relatively short half-life and low solubility in aqueous solutions. These limitations can be overcome by using alternative inhibitors or by modifying the chemical structure of 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione.
Future Directions
There are several potential future directions for research on 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione and related compounds. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the role of MAPK signaling in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione and related compounds could be used as tools for studying the complex signaling networks involved in cell proliferation, differentiation, and survival.
Synthesis Methods
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione can be synthesized using a multistep process, starting with the reaction of 2-amino-6-chloropurine with 2-methylallyl bromide to form 2-amino-6-(2-methylallyl)purine. This intermediate is then reacted with 7-octenoic acid in the presence of palladium catalyst to yield 7-octenyl-2-amino-6-(2-methylallyl)purine. The final step involves the reaction of this intermediate with thioacetic acid in the presence of sodium hydride to form 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione.
Scientific Research Applications
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been extensively used in scientific research to investigate the role of the MAPK pathway in various cellular processes. This compound has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) 1/2, which is a key component of the MAPK pathway. By inhibiting this pathway, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been used to study the role of MAPK signaling in cell proliferation, differentiation, and survival.
properties
IUPAC Name |
3-methyl-8-(2-methylprop-2-enylsulfanyl)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-5-6-7-8-9-10-11-22-14-15(19-18(22)25-12-13(2)3)21(4)17(24)20-16(14)23/h2,5-12H2,1,3-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIRLTRDMBNZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

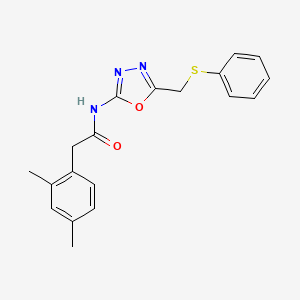

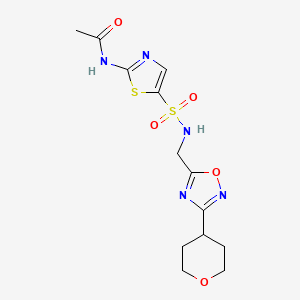


![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623667.png)
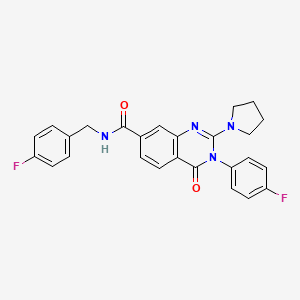
![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623670.png)
